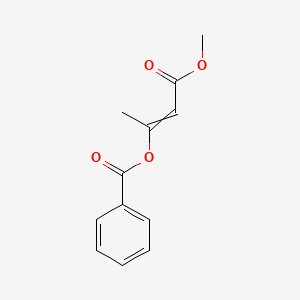![molecular formula C14H12N2O2S B14637127 1-[Diazo(phenyl)methanesulfonyl]-4-methylbenzene CAS No. 52629-22-8](/img/structure/B14637127.png)
1-[Diazo(phenyl)methanesulfonyl]-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Diazo(phenyl)methanesulfonyl]-4-methylbenzene is an organic compound that belongs to the class of diazo compounds. These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom. This particular compound is notable for its applications in organic synthesis, particularly in the formation of carbenes and metal carbenoids, which are intermediates in various chemical reactions.
Vorbereitungsmethoden
The synthesis of 1-[Diazo(phenyl)methanesulfonyl]-4-methylbenzene typically involves the detrifluoroacetylative diazo group transfer method. This method includes the following steps :
Formation of Lithium Enolate: The ketone substrate is reacted with lithium hexamethyldisilazide in tetrahydrofuran (THF) to form the corresponding lithium enolate.
Acylation: The lithium enolate is then acylated with trifluoroethyl trifluoroacetate at -78°C to form the α-trifluoroacetyl ketone.
Diazo Transfer: The α-trifluoroacetyl ketone is treated with a sulfonyl azide in acetonitrile containing water and triethylamine at room temperature to yield the desired α-diazo ketone.
This method is preferred due to its ability to produce high yields and its applicability to a variety of ketone substrates .
Analyse Chemischer Reaktionen
1-[Diazo(phenyl)methanesulfonyl]-4-methylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by various nucleophiles through reactions such as the Sandmeyer reaction, where copper salts are used to replace the diazo group with halides, cyanides, or hydroxyl groups.
Cyclopropanation: The compound can form cyclopropanes when reacted with alkenes in the presence of metal catalysts.
Wolff Rearrangement: This reaction involves the conversion of the diazo compound into a ketene, which can then react with nucleophiles to form various products.
Common reagents used in these reactions include copper salts, alkenes, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[Diazo(phenyl)methanesulfonyl]-4-methylbenzene has numerous applications in scientific research:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the formation of carbenes and metal carbenoids.
Photochemical Reactions: The compound is used in enantioselective photochemical reactions to produce optically enriched compounds.
Biological Studies: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Wirkmechanismus
The mechanism of action of 1-[Diazo(phenyl)methanesulfonyl]-4-methylbenzene involves the formation of a diazonium ion, which can then undergo various transformations. The diazonium ion acts as an electrophile, reacting with nucleophiles to form substitution products. In photochemical reactions, the compound can generate carbenes, which are highly reactive intermediates that can insert into C-H, O-H, and N-H bonds .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[Diazo(phenyl)methanesulfonyl]-4-methylbenzene include other diazo compounds such as diazomethane and 1-diazo-4-phenyl-3-buten-2-one . Compared to these compounds, this compound is unique due to its sulfonyl group, which can influence its reactivity and stability. The presence of the sulfonyl group can also enhance the compound’s solubility in organic solvents and its ability to participate in specific reactions.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, photochemical reactions, and biological studies. Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
52629-22-8 |
|---|---|
Molekularformel |
C14H12N2O2S |
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
1-[diazo(phenyl)methyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C14H12N2O2S/c1-11-7-9-13(10-8-11)19(17,18)14(16-15)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI-Schlüssel |
KKTPKKFFKWTJDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=[N+]=[N-])C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


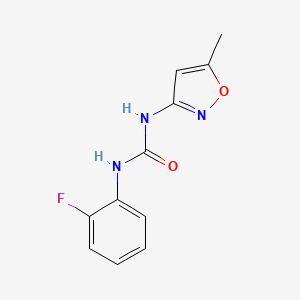
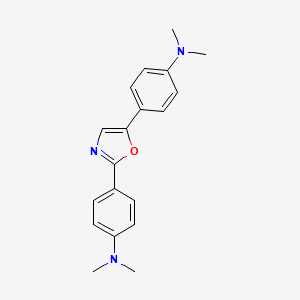
![N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide](/img/structure/B14637059.png)
![2-Methyl-2-[(propoxymethyl)peroxy]propane](/img/structure/B14637070.png)
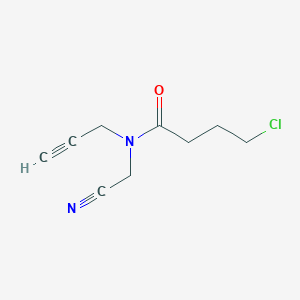
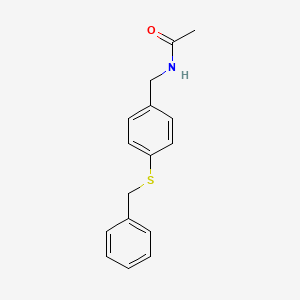
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[3-[(phenylmethyl)thio]propyl]-](/img/structure/B14637090.png)
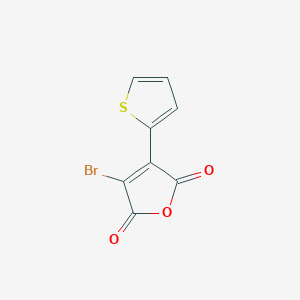
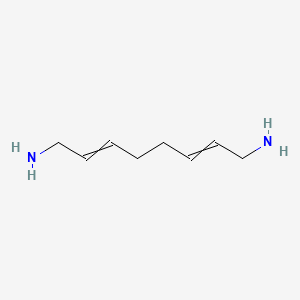

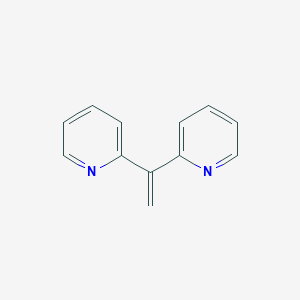

![2-Propen-1-one, 3-(9-anthracenyl)-1-[4-(dimethylamino)phenyl]-](/img/structure/B14637111.png)
